molecular formula C6H12ClNO B1530819 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride CAS No. 110590-22-2

2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B1530819
CAS No.: 110590-22-2
M. Wt: 149.62 g/mol
InChI Key: BLKSVKVKARYQPD-UHFFFAOYSA-N
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Description

2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a six-membered ring fused to a three-membered ring, with the nitrogen atom positioned at the bridgehead.

Mechanism of Action

Target of Action

It is known that this compound is structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, particularly the cholinergic system.

Mode of Action

Based on its structural similarity to tropane alkaloids , it can be hypothesized that it may interact with its targets in a similar manner. Tropane alkaloids typically exert their effects by binding to and inhibiting the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the nervous system.

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it is plausible that it may affect similar pathways. Tropane alkaloids are known to influence the cholinergic system, which plays a crucial role in many physiological processes including muscle contraction, heart rate, memory, and learning.

Result of Action

Based on its structural similarity to tropane alkaloids , it can be hypothesized that it may have similar effects. Tropane alkaloids are known to cause a range of effects depending on the specific compound and dosage, including increased heart rate, dry mouth, urinary retention, and changes in mood and cognition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of a suitable aziridine with an epoxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme mechanisms and interactions due to its ability to mimic certain biological structures.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure can be exploited to design new therapeutic agents.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size and arrangement.

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom at the bridgehead, commonly found in tropane alkaloids.

    2-Oxa-6-azabicyclo[2.2.2]octane: A related compound with a similar structure but different functional groups.

Uniqueness

2-Oxa-3-azabicyclo[222]octane hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms

Properties

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKSVKVKARYQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
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2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
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2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
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2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride

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